molecular formula C7H13N3 B1467173 2-(Azetidin-3-yl(methyl)amino)propanenitrile CAS No. 1491799-83-7

2-(Azetidin-3-yl(methyl)amino)propanenitrile

Cat. No.: B1467173
CAS No.: 1491799-83-7
M. Wt: 139.2 g/mol
InChI Key: KQPSQNNINFBDCH-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl(methyl)amino)propanenitrile is an α-amino nitrile derivative featuring a four-membered azetidine ring substituted at the 3-position with a methylamino group and a nitrile moiety. The azetidine ring, a strained nitrogen-containing heterocycle, imparts unique steric and electronic properties to the compound.

Properties

IUPAC Name

2-[azetidin-3-yl(methyl)amino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6(3-8)10(2)7-4-9-5-7/h6-7,9H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPSQNNINFBDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N(C)C1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Azetidin-3-yl(methyl)amino)propanenitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, combined with a propanenitrile side chain. The azetidine structure contributes to the compound's reactivity and interaction with biological targets.

Synthesis Methods:

  • Direct Reaction : The synthesis often involves the reaction of azetidine derivatives with nitriles under controlled conditions.
  • Substitution Reactions : Various substitution reactions can be employed to modify the azetidine structure, enhancing biological activity.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that compounds containing azetidine rings frequently exhibit pharmacological properties, including:

  • Neuroprotective Effects : Potential applications in neurodegenerative diseases.
  • Anticancer Properties : Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation.

The mechanism of action involves the interaction of the compound with various biochemical pathways. The strain in the azetidine ring enhances its reactivity, allowing it to engage with proteins and enzymes crucial for cellular functions.

Case Studies and Research Findings

Recent studies have focused on the compound's effects on specific biological targets:

  • Inhibition of STAT3 Activity :
    • A study demonstrated that azetidine derivatives can inhibit STAT3 DNA-binding activity, a critical pathway in cancer progression. The binding affinity was assessed using electrophoretic mobility shift assays (EMSA), revealing significant inhibitory concentrations (IC50 values in the low micromolar range) .
  • Cell Viability Assays :
    • In vitro studies on breast cancer cell lines (MDA-MB-231 and MDA-MB-468) indicated that derivatives of azetidine could reduce cell viability significantly, with EC50 values reported between 1.8 and 4.4 μM .
  • Comparison with Other Compounds :
    • The biological activity of this compound has been compared with other azetidine derivatives and indole compounds, highlighting its potential as a therapeutic agent due to its unique structural attributes .

Data Table: Biological Activity Summary

CompoundTargetAssay TypeIC50/EC50 (µM)Reference
This compoundSTAT3EMSA2.4 - 5.4
Azetidine DerivativeMDA-MB-231 CellsCell Viability Assay1.8 - 4.4
Azetidine DerivativeMDA-MB-468 CellsCell Viability Assay2.6 - 2.9

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthesis : The target compound likely follows alkylative Strecker pathways (as in ), but yields and purity depend on azetidine’s compatibility with reaction conditions.
  • Data Limitations: Direct experimental data (e.g., NMR, solubility) for this compound are absent in the provided evidence, necessitating further characterization.
  • Biological Activity : Predicted bioactivity based on azetidine’s role in β-lactams warrants validation via enzymatic assays or molecular docking studies.

Preparation Methods

Cyclization and Ring-Formation Strategies

The azetidine ring is commonly synthesized via cyclization reactions starting from appropriate precursors such as amino alcohols or halogenated amines. For example, cyclization of 3-halo-1-aminopropanenitriles under basic conditions can yield azetidine derivatives with the nitrile group intact on the propyl side chain. This approach allows for the formation of 3-substituted azetidines, which can then be further functionalized at the nitrogen atom or ring carbons.

Horner–Wadsworth–Emmons (HWE) Reaction-Based Synthesis

A notable method for preparing azetidine derivatives involves the Horner–Wadsworth–Emmons reaction, which forms substituted alkene intermediates from ketones and phosphonate esters. Specifically, N-Boc-azetidin-3-one can be converted to N-Boc-azetidin-3-ylidene acetate via HWE reaction with methyl 2-(dimethoxyphosphoryl)acetate in the presence of sodium hydride (NaH) in dry tetrahydrofuran (THF). This intermediate is then subjected to aza-Michael addition with methylamine or other amines to introduce the methylamino substituent at the 3-position of the azetidine ring.

The reaction sequence is summarized as follows:

Step Reactants Conditions Product
1 N-Boc-azetidin-3-one + methyl 2-(dimethoxyphosphoryl)acetate NaH in dry THF, room temperature N-Boc-azetidin-3-ylidene acetate
2 N-Boc-azetidin-3-ylidene acetate + methylamine Aza-Michael addition, mild heating N-Boc-protected this compound precursor
3 Deprotection (acidic conditions) Removal of Boc group This compound

This method provides moderate to good yields (60–73%) and allows for structural diversification by varying the amine nucleophile.

Analytical and Purification Techniques

  • Purification : Flash column chromatography and two-stage vacuum distillation (kugelrohr) are commonly employed to isolate intermediates and final products with high purity.
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, ^15N) and High-Resolution Mass Spectrometry (HRMS) confirm the structure and purity of synthesized compounds.
  • Reaction Monitoring : Liquid Chromatography-Mass Spectrometry (LC/MS) is used to monitor reaction progress and confirm full conversion of starting materials.

Summary Table of Preparation Methods

Method Key Steps Yield Range Advantages Limitations
Cyclization of halo-aminopropanenitriles Intramolecular nucleophilic substitution Moderate Direct ring formation, simple reagents Limited functional group tolerance
HWE Reaction + Aza-Michael Addition Formation of azetidinylidene acetate, nucleophilic addition of methylamine 60–73% Good control, structural diversity, moderate conditions Requires careful handling of NaH, multi-step
Amide formation + Carbonylation + Dehydration to nitrile Stepwise functional group transformations with Pd catalysis Moderate to good Precise nitrile introduction, adaptable Multi-step, requires Pd catalyst and dehydrating agents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Azetidin-3-yl(methyl)amino)propanenitrile
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2-(Azetidin-3-yl(methyl)amino)propanenitrile

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